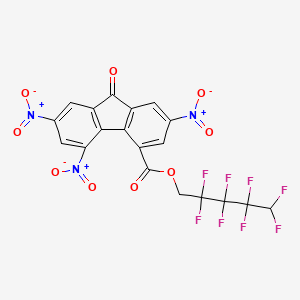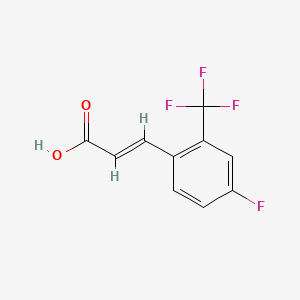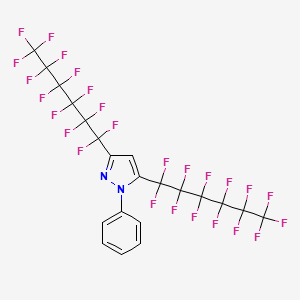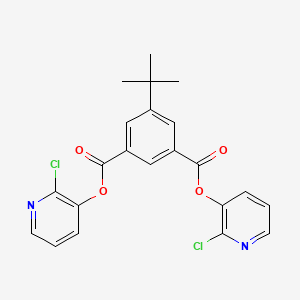
2,2,3,3,4,4,5,5-Octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate
描述
The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has been substituted with a carboxylate group, a nitro group, and an octafluoropentyl group. These substitutions likely give the compound unique properties, but without specific studies or data on this exact compound, it’s difficult to predict its exact characteristics .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a fluorene backbone with multiple substitutions. The presence of the octafluoropentyl group would likely introduce a significant amount of fluorine into the compound, which could impact its reactivity and properties .科学研究应用
2,2,3,3,4,4,5,5-Octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate has a wide range of scientific research applications due to its unique properties. One of the most promising applications of this compound is as a fluorescent probe. This compound has been shown to have a high fluorescence quantum yield, which makes it an ideal candidate for use in fluorescence microscopy and other imaging techniques. Additionally, this compound has the potential to be used in the development of new drugs due to its ability to interact with biological molecules.
作用机制
The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate is not fully understood, but it is thought to interact with biological molecules through the formation of covalent bonds. This compound has been shown to react with a variety of biological molecules, including proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, which can have a variety of downstream effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but early research has shown that it can have a variety of effects on cells and tissues. This compound has been shown to induce cell death in some cell types, while in others it can lead to changes in gene expression and protein synthesis. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it a promising candidate for the development of new drugs.
实验室实验的优点和局限性
One of the main advantages of 2,2,3,3,4,4,5,5-Octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate for lab experiments is its high reactivity. This makes it an ideal candidate for use in experiments that require a highly reactive molecule. Additionally, this compound has a high fluorescence quantum yield, which makes it an ideal candidate for use in fluorescence microscopy and other imaging techniques. However, the high reactivity of this compound also makes it difficult to handle, and it requires careful handling and storage to prevent degradation.
未来方向
There are many future directions for research on 2,2,3,3,4,4,5,5-Octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate. One promising area of research is the development of new drugs based on the structure of this compound. Additionally, research on the biochemical and physiological effects of this compound could lead to new insights into cellular signaling pathways and the mechanisms of disease. Finally, research on the synthesis and handling of this compound could lead to the development of new synthetic methods and techniques for handling highly reactive molecules.
属性
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H7F8N3O9/c20-16(21)18(24,25)19(26,27)17(22,23)5-39-15(32)10-3-6(28(33)34)1-8-12(10)13-9(14(8)31)2-7(29(35)36)4-11(13)30(37)38/h1-4,16H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLLYBQBCXMWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H7F8N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N1-[3,5-di(trifluoromethyl)benzyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B3040840.png)





![2-Bromo-2-nitro-3-{[3-(trifluoromethyl)benzoyl]oxy}propyl 3-(trifluoromethyl)benzoate](/img/structure/B3040847.png)
![6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine](/img/structure/B3040848.png)


![N1-{3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B3040855.png)
![N1-{3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl}-4-(trifluoromethyl)benzene-1-sulphonamide](/img/structure/B3040857.png)
![1-(4-Fluorophenyl)-3-{[3-(4-fluorophenyl)-3-oxoprop-1-enyl]oxy}prop-2-en-1-one](/img/structure/B3040861.png)
